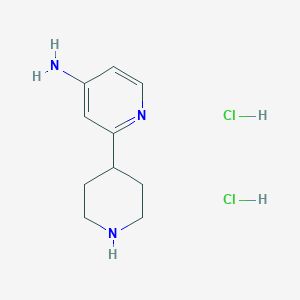

2-Piperidin-4-ylpyridin-4-amine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Piperidin-4-ylpyridin-4-amine;dihydrochloride” is a chemical compound with the CAS Number: 2470434-97-8 . It has a molecular weight of 250.17 and is typically available in powder form . The compound is not intended for human or veterinary use but is used for research purposes.

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Code: 1S/C10H15N3.2ClH/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8;;/h3,6-8,12H,1-2,4-5H2,(H2,11,13);2*1H .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not provided in the available resources .Aplicaciones Científicas De Investigación

Synthesis Methodologies

- Chemically Enabled Synthesis : 2-Amino-4-heteroarylpyrimidines synthesis involves microwave-induced SNA reactions, where pendant piperidine functionality is elaborated using silica-bound reagents in microwave-assisted reductive amination and amide bond formation protocols, demonstrating versatility and efficiency in parallel synthesis (Humphries et al., 2009).

- Enantioselective Cycloaddition : A concise route to valuable sulfamate-fused 2,6-disubstituted piperidin-4-ones or 2,3-dihydropyridin-4(1H)-ones with high diastereo- and enantioselectivity is achieved through an asymmetric [4 + 2] cycloaddition reaction of N-sulfonylimines and enones or ynones (Liu et al., 2013).

- Gold Catalysis : An efficient, formal [4 + 2] synthesis of synthetically valuable piperidin-4-ones from secondary amines in two steps is achieved via key gold catalysis, demonstrating selective toward less-substituted alkyl group with moderate to excellent diastereoselectivities (Cui et al., 2009).

Chemical Properties and Applications

- N-Tosyl Piperidinyl-Containing α-Aminophosphonates : A series of novel (4'-tosyl) piperidin-4-yl containing α-aminophosphonates synthesized by a one-pot reaction, efficiently catalyzed by magnesium perchlorate, under solvent-free conditions show potential insecticidal activities against Plutella xylostella (Jiang et al., 2013).

- Maillard Reaction Products : Piperidine is considered as a lysine-specific Maillard reaction product, forming from free lysine through decarboxylation and deamination reactions or through cyclization of pent-4-en-1-amine, demonstrating the importance and reactivity of piperidine in the formation of glucose/lysine model system (Nikolov & Yaylayan, 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Direcciones Futuras

Piperidine derivatives, such as “2-Piperidin-4-ylpyridin-4-amine;dihydrochloride”, have been the focus of recent scientific research due to their presence in more than twenty classes of pharmaceuticals . They have shown a wide variety of biological activities and are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

2-piperidin-4-ylpyridin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8;;/h3,6-8,12H,1-2,4-5H2,(H2,11,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIRCEHJKOSELB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=CC(=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2886601.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(2-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2886605.png)

![Methyl 4-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2886611.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide hydrochloride](/img/structure/B2886617.png)

![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2886619.png)

![N-benzyl-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2886622.png)

![7-(2,3-dimethoxyphenyl)-5-methyl-N-pyridin-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2886624.png)